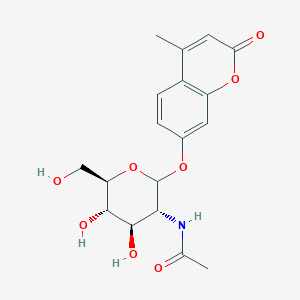

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-JVNHZCFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885659 | |

| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37067-30-4 | |

| Record name | 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37067-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide

An In-Depth Technical Guide to 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (4-MUG) for Researchers and Drug Development Professionals

Introduction

In the landscape of modern biochemical and cellular research, the precise quantification of enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools, offering high sensitivity and a wide dynamic range for a variety of enzymatic assays. Among these, this compound (4-MUG) stands out as a cornerstone for the study of glycoside hydrolases. This guide provides a comprehensive overview of 4-MUG, from its fundamental chemical properties and mechanism of action to its practical applications, with a focus on providing researchers and drug development professionals with the knowledge to effectively utilize this powerful tool.

Core Concepts: The Chemistry and Mechanism of 4-MUG

This compound, also known as 4-MU-NAG, is a synthetic compound designed for the sensitive detection of specific glycosidase activity.[1] Structurally, it consists of a non-fluorescent 4-methylumbelliferyl group linked to an N-acetyl-beta-D-glucosaminide moiety.[1] This linkage renders the entire molecule essentially non-fluorescent.

The utility of 4-MUG lies in its role as a "turn-on" fluorescent probe. In the presence of an enzyme capable of cleaving the glycosidic bond, such as β-N-acetylhexosaminidase, the substrate is hydrolyzed.[2] This enzymatic cleavage releases the N-acetyl-beta-D-glucosaminide sugar and the highly fluorescent product, 4-methylumbelliferone (4-MU).[3][4] The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the enzymatic activity, allowing for precise quantification.

The fluorescence of 4-methylumbelliferone is pH-dependent, with its intensity significantly increasing under alkaline conditions.[5] This is a critical consideration in assay design, as the reaction is typically stopped with a high-pH buffer to maximize the fluorescent signal. The excitation maximum for 4-MU is approximately 360-370 nm, and its emission maximum is in the range of 440-460 nm, resulting in a blue fluorescence.[3][4][5]

Key Physicochemical Properties of 4-MUG

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₁NO₈ | |

| Molecular Weight | 379.36 g/mol | [4] |

| CAS Number | 37067-30-4 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Sparingly soluble in water; Soluble in DMSO or DMF | [1][4] |

| Excitation Wavelength (cleaved product) | ~360 nm | [3] |

| Emission Wavelength (cleaved product) | ~450 nm | [4] |

Mechanism of Action: A Visual Representation

The enzymatic hydrolysis of 4-MUG and the subsequent fluorescence generation can be visualized as follows:

Caption: Workflow of 4-MUG enzymatic assay.

Applications in Research and Drug Development

The high sensitivity of 4-MUG-based assays makes it a valuable tool in numerous research areas.

Enzyme Characterization and Kinetics

4-MUG is widely used to determine the kinetic parameters of enzymes such as β-N-acetylglucosaminidase (NAGase) and chitinase.[6] By varying the substrate concentration and measuring the initial reaction velocity, researchers can calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), providing fundamental insights into enzyme function.

Diagnosis and Study of Lysosomal Storage Diseases

A critical application of 4-MUG is in the diagnosis of lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[7] These genetic disorders are characterized by deficiencies in β-hexosaminidase isoenzymes. Total hexosaminidase activity (Hex A and Hex B) can be measured using 4-MUG.[8] For the specific measurement of Hexosaminidase A (Hex A), a sulfated derivative, 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUGS), is employed, as only Hex A can efficiently cleave this substrate.[7][8]

High-Throughput Screening for Enzyme Inhibitors

In drug development, 4-MUG is an ideal substrate for high-throughput screening (HTS) of potential enzyme inhibitors. The simple, robust, and sensitive nature of the fluorescent assay allows for the rapid testing of large compound libraries. A decrease in fluorescence in the presence of a test compound indicates potential inhibitory activity, flagging it for further investigation.

Experimental Protocol: Measurement of β-Hexosaminidase Activity in Cell Lysates

This protocol provides a detailed, step-by-step methodology for a common application of 4-MUG.

Reagents and Materials

-

Cell Lysis Buffer: 10 mM sodium phosphate buffer, pH 6.1, containing 5% glycerol and a protease inhibitor cocktail.

-

4-MUG Substrate Solution: 1.25 mM this compound in 0.1 M citrate-phosphate buffer, pH 4.1.[2][9]

-

Stop Solution: 0.25 M Glycine-NaOH buffer, pH 10.4.[9]

-

96-well black microplates: For fluorescence assays.[3]

-

Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~450 nm.

-

Cell scrapers

-

Microcentrifuge

Step-by-Step Methodology

-

Cell Culture and Lysis:

-

Culture cells of interest to the desired confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate the lysate on ice for 10 minutes.[2]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

-

Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a 96-well black microplate, add 20 µL of the cell lysate (diluted to an appropriate concentration with lysis buffer) to each well.[3]

-

Add 50 µL of the 4-MUG substrate solution to each well to initiate the reaction.[3]

-

Include a "no enzyme" control (lysis buffer only) and a "substrate only" control.

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[2]

-

-

Stopping the Reaction and Fluorescence Measurement:

-

Stop the reaction by adding 100 µL of the Stop Solution to each well. The alkaline pH of the stop solution also maximizes the fluorescence of the 4-MU product.[3]

-

Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all experimental readings.

-

Enzyme activity is typically expressed as nanomoles of 4-MU released per hour per milligram of total protein.[8] A standard curve using known concentrations of 4-methylumbelliferone should be prepared to convert fluorescence units to molar amounts.

-

Causality Behind Experimental Choices

-

Acidic Reaction Buffer (pH 4.1): β-Hexosaminidase is a lysosomal enzyme with an optimal acidic pH. Performing the reaction at pH 4.1 ensures that the enzyme is functioning at or near its maximal activity.[9]

-

Alkaline Stop Solution (pH 10.4): The fluorescence of 4-methylumbelliferone is significantly enhanced at an alkaline pH. The glycine-NaOH buffer serves the dual purpose of halting the enzymatic reaction and maximizing the fluorescent signal for sensitive detection.[3]

-

Use of Black Microplates: Black microplates are used to minimize background fluorescence and light scattering, which is crucial for sensitive fluorescence measurements.[3]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for 4-MUG assay.

Conclusion

This compound is a robust and highly sensitive fluorogenic substrate that has become an invaluable tool for researchers and drug development professionals. Its ability to provide a clear and quantifiable fluorescent signal upon enzymatic cleavage allows for the precise measurement of glycosidase activity. By understanding the underlying principles of its mechanism and adhering to well-validated protocols, scientists can effectively leverage 4-MUG to advance our understanding of enzyme function, diagnose diseases, and discover novel therapeutics.

References

- This compound 37067-30-4 wiki. (n.d.).

- A Comparative Guide to Chromogenic and Fluorogenic Substrates for α-Glucosidase Activity Assays: PNP-α-D - Benchchem. (n.d.).

- Glycosynth. (n.d.). Fluorogenic Substrates.

- Sigma-Aldrich. (n.d.). 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide.

- AdipoGen Life Sciences. (n.d.). 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide.

- MedChemExpress. (n.d.). 4-Methylumbelliferyl-N-acetyl-α-D-glucosaminide.

- Supra-Regional Assay Service. (n.d.). b-Hexosaminidase.

- ResearchGate. (n.d.). Hexosaminidase assays.

- Tropak, M. B., et al. (2007). Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients. PLoS ONE, 2(3), e298.

- Smith, L. (2022). In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate). protocols.io.

- Biosynth. (n.d.). This compound-6-sulfate, sodium salt.

- James, L. K., & Schulten, K. (2010). A SENSITIVE FLUORESCENCE-BASED ASSAY FOR MONITORING GM2 GANGLIOSIDE HYDROLYSIS IN LIVE PATIENT CELLS AND THEIR LYSATES. NIH Public Access, 18(4), 457–466.

- PubChem. (n.d.). 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide.

- Glycosynth. (n.d.). 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide.

- Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). (2019). PMC.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adipogen.com [adipogen.com]

- 5. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]

- 8. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]

An In-depth Technical Guide to 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) is a pivotal fluorogenic substrate in glycosidase research and clinical diagnostics. Its utility is rooted in the highly fluorescent nature of its hydrolysis product, 4-methylumbelliferone (4-MU), which provides a sensitive and quantitative measure of N-acetyl-β-D-glucosaminidase (NAGase) or β-hexosaminidase activity. This guide offers a comprehensive exploration of MUG, from its fundamental chemical properties and the mechanism of its fluorogenic activity to its practical applications in enzyme kinetics, high-throughput screening for drug discovery, and the diagnosis of lysosomal storage disorders such as Tay-Sachs and Sandhoff disease. Detailed experimental protocols and best practices are provided to ensure methodological robustness and data integrity.

The Core Molecule: Structure and Fluorogenic Principle

Chemical Identity and Physicochemical Properties

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide is a synthetic compound that covalently links a non-fluorescent coumarin derivative (4-methylumbelliferyl) to an N-acetyl-β-D-glucosamine sugar moiety via a β-glycosidic bond.[1][2] The intact molecule is essentially non-fluorescent.[2][3] Enzymatic cleavage of this bond by β-hexosaminidases liberates the highly fluorescent 4-methylumbelliferone (4-MU).[2][4][5]

| Property | Value | Source |

| Synonyms | 4-MU-GlcNAc, 4-MUF-NAG, 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside | [1][2] |

| CAS Number | 37067-30-4 | [1][6] |

| Molecular Formula | C₁₈H₂₁NO₈ | [1][6][7] |

| Molecular Weight | 379.36 g/mol | [1][2] |

| Appearance | White to off-white powder | [2][8] |

| Melting Point | 207-209°C | [8] |

| Solubility | Soluble in DMF (20 mg/mL), DMSO, and pyridine (1%).[1][2][7] Insoluble in water. | |

| Storage | -20°C, protected from light and moisture.[1][2][7][8] |

Principle of Fluorogenic Activity

The utility of MUG as a substrate is entirely dependent on the enzymatic reaction that transforms it from a non-fluorescent molecule into a fluorescent reporter. This process is the cornerstone of its application in sensitive enzyme assays.

The Causality of Fluorescence:

-

Enzyme Binding: The N-acetyl-β-D-glucosamine portion of the MUG molecule is recognized and bound by the active site of β-hexosaminidase enzymes.

-

Hydrolysis: The enzyme catalyzes the hydrolytic cleavage of the β-glycosidic bond linking the sugar to the 4-methylumbelliferyl group.

-

Product Release: This cleavage releases two products: N-acetyl-β-D-glucosamine and the highly fluorescent molecule 4-methylumbelliferone (4-MU).[2][4]

-

Fluorescence Detection: The liberated 4-MU, when excited by light at approximately 360-365 nm, emits a strong blue fluorescence at around 445-450 nm.[2][9][10] The intensity of this fluorescence is directly proportional to the amount of 4-MU produced and, therefore, to the activity of the enzyme.

The fluorescence of 4-MU is highly pH-dependent, with the anionic form, predominant at alkaline pH, being more fluorescent.[5][9] This is a critical consideration in assay design; the reaction is typically run at an acidic pH optimal for lysosomal enzymes (e.g., pH 4.2-4.5) and then stopped by the addition of a high pH buffer (e.g., pH 10.5-10.7), which simultaneously terminates the enzymatic reaction and maximizes the fluorescent signal of the 4-MU product.[11][12]

Caption: Enzymatic cleavage of MUG by β-hexosaminidase releases the fluorescent 4-MU reporter.

Core Application: Quantification of β-Hexosaminidase Activity

MUG is the standard fluorogenic substrate for measuring the activity of β-hexosaminidase (Hex), an enzyme critical for the catabolism of glycosphingolipids.[5][13] Deficiencies in this enzyme lead to severe neurodegenerative lysosomal storage disorders.

Clinical and Research Relevance

-

Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of the Hex A isoenzyme (αβ heterodimer).[11][14] While total Hex activity might appear near-normal due to the presence of the Hex B isoenzyme (ββ homodimer), specific assays are needed.[11]

-

Sandhoff Disease: A more severe disorder resulting from mutations in the HEXB gene, leading to a deficiency of both Hex A and Hex B isoenzymes.[15][16] This results in a profound reduction in total Hex activity.[15]

-

Drug Discovery: MUG-based assays are widely used in high-throughput screening (HTS) to identify pharmacological chaperones or other small molecules that can enhance the activity of mutant Hex enzymes.[11]

Differentiating Hexosaminidase Isoenzymes

While MUG is an excellent substrate for total Hex activity (Hex A + Hex B), it cannot distinguish between the isoenzymes.[11] To specifically measure Hex A activity, a sulfated derivative, 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS) , is used.[11][14][17] The negatively charged sulfate group prevents binding to the active site of Hex B, making MUGS a specific substrate for Hex A.[11]

-

Hexosaminidase A (Hex A) Activity: Measured using MUGS.[11][14]

-

Hexosaminidase B (Hex B) Activity: Calculated by subtracting Hex A activity (from MUGS assay) from Total Hex activity (from MUG assay).

This differential substrate approach is the cornerstone of biochemical diagnosis for Tay-Sachs and Sandhoff diseases.[14][18][19]

In-Depth Protocol: Fluorometric Enzyme Activity Assay

This protocol provides a robust methodology for quantifying β-hexosaminidase activity in cell lysates using MUG.

Materials and Reagents

-

Substrate Stock (10 mM MUG): Dissolve 3.8 mg of MUG (MW: 379.36) in 1 mL of DMSO or DMF. Store in aliquots at -20°C.

-

Assay Buffer (0.1 M Citrate-Phosphate, pH 4.2): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate. Adjust pH to 4.2.

-

Lysis Buffer: Assay buffer containing 0.5% Triton X-100.

-

Stop Buffer (0.2 M Glycine-NaOH, pH 10.7): Dissolve glycine in water and adjust pH to 10.7 with 5 M NaOH.

-

4-MU Standard Stock (1 mM): Dissolve 1.76 mg of 4-methylumbelliferone (MW: 176.17) in 10 mL of ethanol or DMSO.

-

Equipment: 96-well black microplates, fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm), incubator (37°C).

Step-by-Step Methodology

-

Sample Preparation (Cell Lysates):

-

Culture cells to desired confluency.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding Lysis Buffer and incubating on ice for 15 minutes.[10]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-MU Standard Stock in Assay Buffer to create standards ranging from 0 to 50 µM.

-

In a 96-well plate, add 50 µL of each standard in triplicate.

-

Add 50 µL of Assay Buffer.

-

Add 100 µL of Stop Buffer to each well. This brings the final volume to 200 µL, mimicking the final assay conditions.

-

-

Enzyme Reaction:

-

Dilute cell lysates in Assay Buffer to a concentration that will yield a fluorescent signal within the linear range of the standard curve. A typical starting point is 10-50 µg of total protein per reaction.

-

In a separate 96-well plate, add 50 µL of diluted cell lysate to each well in triplicate.[20][21] Include a "no-enzyme" blank containing 50 µL of Assay Buffer.

-

Prepare the working Substrate Solution by diluting the 10 mM MUG stock to 2 mM in Assay Buffer.[10] This must be prepared fresh.

-

Initiate the reaction by adding 50 µL of the 2 mM MUG working solution to each well.[20][21] The final MUG concentration will be 1 mM.

-

Incubate the plate at 37°C for 15-60 minutes, protected from light.[20][21] The optimal incubation time must be determined empirically to ensure the reaction remains in the linear range.

-

-

Reaction Termination and Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the "no-enzyme" blank from all sample readings.

-

Using the 4-MU standard curve, convert the corrected fluorescence values (Relative Fluorescence Units, RFU) into the amount of 4-MU produced (nmol).

-

Calculate the enzyme activity using the following formula: Activity (nmol/hr/mg) = (nmol of 4-MU produced) / (Incubation Time in hr × Protein amount in mg)

-

Caption: Experimental workflow for a fluorometric β-hexosaminidase assay using MUG.

Advanced Considerations and Best Practices

-

Substrate Concentration: The final MUG concentration (1 mM in the protocol above) is typically well above the Km for β-hexosaminidase, ensuring the reaction rate is dependent on enzyme concentration, not substrate availability.

-

Linearity: It is crucial to establish both the time- and protein-dependency of the assay. If the fluorescence signal is too high, it may indicate substrate depletion or product inhibition. In such cases, reduce the incubation time or dilute the sample.

-

Troubleshooting: High background fluorescence can be caused by contamination of the MUG substrate with free 4-MU.[22] Use high-purity, fluorescence-grade MUG. Autofluorescence from biological samples can be corrected by including a "no-substrate" control for each sample.

-

High-Throughput Screening (HTS): The MUG assay is readily adaptable to 384- or 1536-well formats for HTS. The robust "stop-and-read" nature of the assay makes it ideal for automated liquid handling systems.

Safety and Handling

While not classified as a hazardous substance, standard laboratory precautions should be taken when handling MUG.[8]

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.[8]

-

Storage: Store desiccated at -20°C and protect from light to prevent degradation and autohydrolysis.[2][7][8]

Conclusion

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide is an indispensable tool for the sensitive and specific quantification of β-hexosaminidase activity. Its robust fluorogenic properties have established it as a gold standard in both basic research into glycobiology and the clinical diagnosis of devastating lysosomal storage disorders. A thorough understanding of its chemical principles, coupled with methodologically sound experimental design, empowers researchers to generate high-quality, reproducible data critical for advancing scientific knowledge and developing novel therapeutics.

References

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide. Glycosynth. Link

-

Safety Data Sheet - 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide. Glycosynth. Link

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide. Sigma-Aldrich. Link

-

This compound-6-sulfate, sodium salt. Biosynth. Link

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide. AdipoGen Life Sciences. Link

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt. Glycosynth. Link

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide. MedChemExpress. Link

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (Product Page). Sigma-Aldrich. Link

-

An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes. BenchChem. Link

-

4-Methylumbelliferyl N-acetyl-b- D -glucosaminide fluorescence. Sigma-Aldrich. Link

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide. PubChem. Link

-

Test Definition: MUGS. Mayo Clinic Laboratories. Link

-

Hexosaminidase A, Serum. Essentia Health Lab Services. Link

-

Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease. MDPI. Link

-

Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). PubMed Central (PMC). Link

-

Hexosaminidase assays. ResearchGate. Link

-

Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients. PubMed Central (PMC). Link

-

A SENSITIVE FLUORESCENCE-BASED ASSAY FOR MONITORING GM2 GANGLIOSIDE HYDROLYSIS IN LIVE PATIENT CELLS AND THEIR LYSATES. National Institutes of Health (NIH). Link

-

4-Methylumbelliferyl-N-acetyl-B-D-glucosaminide. Fisher Scientific. Link

-

4-Methylumbelliferyl-N-acetyl-b-D-glucosaminide 98+% (HPLC). United States Biological. Link

-

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-Glucopyranoside. Cayman Chemical. Link

-

A Quantifluor™-ST Fluorometer Method for 4-methylumbelliferone Application Note. Turner BioSystems. Link

-

A 4-methylumbelliferone-based fluorescent probe for the sensitive detection of captopril. PubMed. Link

-

MUG, Fluorescent beta-glucuronidase substrate (CAS 6160-80-1). Abcam. Link

-

4-MUG is converted into 4-MU in vitro. ResearchGate. Link

-

4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. PubMed Central (PMC). Link

-

This compound. G-Biosciences. Link

-

De-granulation (β-hexosaminidase) Assay Protocol. Applied Biological Materials Inc. Link

-

Sandhoff Disease. GeneReviews® - NCBI Bookshelf. Link

-

Beta Hexosaminidase Activity Assay Kit. antibodies-online.com. Link

-

Beta Hexosaminidase Activity Assay Kit. Cell Biolabs, Inc. Link

-

Infantile onset Sandhoff disease: clinical manifestation and a novel common mutation in Thai patients. PubMed Central. Link

Sources

- 1. β-N-acetylhexosaminidase substrate, fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. adipogen.com [adipogen.com]

- 3. A 4-methylumbelliferone-based fluorescent probe for the sensitive detection of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [gbiosciences.com]

- 7. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 8. glycosynth.co.uk [glycosynth.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abmgood.com [abmgood.com]

- 13. Research Products International Corp 4-Methylumbelliferyl-N-acetyl-B-D-glucosaminide, | Fisher Scientific [fishersci.com]

- 14. Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sandhoff Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Infantile onset Sandhoff disease: clinical manifestation and a novel common mutation in Thai patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt [glycosynth.co.uk]

- 18. mayocliniclabs.com [mayocliniclabs.com]

- 19. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]

- 20. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. fluorogenic, ≥99.0% (TLC), powder, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

Introduction: Illuminating Glycosidase Activity

An In-depth Technical Guide to the Enzymatic Cleavage of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG)

The study of glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds, is fundamental to understanding a vast array of biological processes, from cell wall metabolism in bacteria to lysosomal storage disorders in humans.[1][2] Among the tools available to researchers, fluorogenic substrates stand out for their exceptional sensitivity and utility in continuous assays. 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG) is a premier substrate for the detection and quantification of β-N-acetylhexosaminidases (EC 3.2.1.52), a class of enzymes that cleave terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues.[1][3] This guide provides a detailed exploration of the core mechanism of 4-MU-NAG cleavage, the critical properties of its fluorescent product, and a field-proven protocol for its application in the laboratory.

The Key Players: Substrate, Enzyme, and Product

The Fluorogenic Substrate: 4-MU-NAG

4-MU-NAG is a synthetic compound where a non-fluorescent 4-methylumbelliferone (4-MU) molecule is linked to an N-acetyl-β-D-glucosamine sugar via a glycosidic bond.[4][5] In this conjugated form, the electronic properties of the 4-MU moiety are altered, rendering it incapable of significant fluorescence. The true value of 4-MU-NAG lies in its role as a "turn-on" probe; the enzymatic cleavage of the glycosidic bond liberates the 4-MU fluorophore, resulting in a direct and proportional increase in fluorescence intensity that can be precisely measured.[3][6]

The Enzyme Family: β-N-acetylhexosaminidases (GH20)

β-N-acetylhexosaminidases are retaining hydrolases, predominantly found in the Glycoside Hydrolase family 20 (GH20).[1] In mammals, these enzymes are crucial for the degradation of glycoconjugates within lysosomes, and their deficiency is linked to severe genetic disorders like Tay-Sachs and Sandhoff diseases.[1][7] In bacteria and fungi, they are involved in the metabolism of chitin and peptidoglycan in the cell wall.[1] These enzymes operate optimally at an acidic pH (~5), consistent with their lysosomal localization.[3]

The Fluorescent Product: 4-Methylumbelliferone (4-MU)

The utility of the entire assay hinges on the photophysical properties of the liberated 4-methylumbelliferone (4-MU), also known as hymecromone.[8] The fluorescence of 4-MU is critically dependent on pH.[9][10] The hydroxyl group on the coumarin ring has a pKa of approximately 8.[11]

-

At acidic or neutral pH , the hydroxyl group is protonated, and fluorescence is minimal.[12]

-

At alkaline pH (pH > 9) , the hydroxyl group is deprotonated to form the anionic phenolate form, which is the highly fluorescent species.[8][10]

This pH dependency is not a flaw but a crucial feature that is exploited in the experimental design. The enzymatic reaction is run at the enzyme's optimal acidic pH, where product fluorescence is low. The reaction is then terminated by adding a high-pH buffer, which simultaneously stops the enzyme and maximizes the fluorescence signal of the liberated 4-MU for sensitive detection.[11][13]

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~360-365 nm | pH > 9[6][8] |

| ~320 nm | Low pH (1.97-6.72)[7][8] | |

| Emission Maximum (λem) | ~445-450 nm | pH > 9[7][8] |

| ~455 nm | Decreases with increasing pH[7] |

The Core Mechanism: Substrate-Assisted Catalysis

Unlike many glycosidases that use a classic double-displacement mechanism involving a covalent enzyme-glycan intermediate, the GH20 family of β-N-acetylhexosaminidases employs a distinct and elegant substrate-assisted retaining mechanism .[1][14] This mechanism utilizes the substrate's own N-acetyl group as the nucleophile, avoiding a direct covalent linkage to an enzyme residue.

The key steps are as follows:

-

Binding and Protonation: The 4-MU-NAG substrate binds to the enzyme's active site. A conserved acidic residue, typically a glutamate (e.g., Glu323 in human Hexosaminidase A), acts as a general acid, protonating the glycosidic oxygen that links the GlcNAc to the 4-MU leaving group.[15]

-

Nucleophilic Attack & Intermediate Formation: The oxygen of the substrate's own 2-acetamido group performs a nucleophilic attack on the anomeric carbon (C1) of the GlcNAc residue. This is an intramolecular reaction.[14][15]

-

Leaving Group Departure: The protonation of the glycosidic oxygen facilitates the cleavage of the glycosidic bond, and the now-fluorescent 4-methylumbelliferone (4-MU) is released from the active site. This step forms a transient, positively charged oxazolinium ion intermediate.[1][15] Another conserved acidic residue, typically an aspartate (e.g., Asp322), helps to stabilize this charged intermediate.[15]

-

Hydrolysis: A water molecule, activated by the same glutamate residue (now acting as a general base), attacks the anomeric carbon of the oxazoline intermediate.

-

Product Release: This attack opens the oxazoline ring and regenerates the N-acetyl group, resulting in the final GlcNAc product with the same anomeric configuration as the original substrate (hence, a "retaining" mechanism). The enzyme is now ready for another catalytic cycle.

Experimental Protocol: Fluorometric Assay of β-N-acetylhexosaminidase Activity

This protocol provides a robust method for quantifying β-N-acetylhexosaminidase activity in biological samples, such as cell lysates or purified enzyme preparations, using a 96-well microplate format.

I. Reagent Preparation

-

Assay Buffer (e.g., 0.1 M Citrate-Phosphate Buffer, pH 4.5): This is the reaction buffer. The pH should be optimized for the specific enzyme being studied, but acidic conditions are typical for lysosomal hexosaminidases.[16]

-

Substrate Stock Solution (10 mM 4-MU-NAG): Dissolve 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MW: 379.36 g/mol ) in a suitable solvent like DMSO or DMF to a final concentration of 10 mM.[5][7] Store protected from light at -20°C.

-

Working Substrate Solution (1 mM 4-MU-NAG): On the day of the experiment, dilute the Substrate Stock Solution 1:10 in Assay Buffer. Prepare enough for all wells.

-

Stop Buffer (0.2 M Glycine-NaOH, pH 10.4): This buffer simultaneously terminates the enzymatic reaction and elevates the pH to maximize the fluorescence of the 4-MU product.[8][16]

-

Standard (1 mM 4-MU): Prepare a 1 mM stock solution of 4-methylumbelliferone (MW: 176.17 g/mol ) in DMSO. This will be used to generate a standard curve to quantify the amount of product formed.

-

Enzyme Sample: Prepare dilutions of your sample (e.g., cell lysate) in Assay Buffer. The appropriate dilution factor must be determined empirically to ensure the reaction rate is linear over the incubation period.

II. Assay Procedure

-

Standard Curve:

-

Prepare a serial dilution of the 4-MU standard (e.g., from 100 µM down to 0 µM) in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of each standard dilution.

-

Add 200 µL of Stop Buffer to each standard well. The final volume will be 250 µL.

-

-

Enzyme Reactions:

-

To separate wells in the same plate, add 50 µL of your diluted enzyme sample.

-

Causality Check: Include necessary controls:

-

Substrate Blank: 50 µL of Assay Buffer without enzyme. This accounts for any spontaneous substrate hydrolysis.

-

Enzyme Blank: 50 µL of enzyme sample to which Stop Buffer is added before the substrate. This accounts for any intrinsic fluorescence in your sample.

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 50 µL of the 1 mM Working Substrate Solution to all enzyme wells. The total reaction volume is 100 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be within the linear range of the reaction.[2]

-

-

Termination:

-

Stop the reaction by adding 150 µL of Stop Buffer to each enzyme well. The final volume will be 250 µL, matching the standard curve wells.

-

-

Detection:

III. Data Analysis

-

Subtract the fluorescence reading of the Substrate Blank from all experimental wells.

-

Plot the fluorescence readings of the 4-MU standards against their known concentrations to generate a standard curve. Determine the linear equation (y = mx + c).

-

Use the standard curve equation to convert the corrected fluorescence readings from your enzyme samples into the amount of 4-MU produced (in pmol).

-

Calculate the enzyme activity using the following formula:

-

Activity (pmol/min/mg) = [ (pmol of 4-MU produced) / (Incubation Time (min) * Protein Amount (mg)) ]

-

Conclusion

The enzymatic cleavage of 4-MU-NAG is a powerful and sensitive method for probing the activity of β-N-acetylhexosaminidases. Its mechanism, rooted in substrate-assisted catalysis, is a fascinating example of enzymatic efficiency.[1][14] A thorough understanding of this mechanism, combined with careful execution of the fluorometric assay—particularly the critical role of pH in modulating the fluorescence of the 4-MU product—enables researchers, scientists, and drug development professionals to reliably quantify enzyme activity, screen for inhibitors, and diagnose disease states.[3][7][10]

References

-

M-CSA. (n.d.). Beta-N-acetylhexosaminidase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Brainly. (2023, November 14). Describe qualitatively the pH dependence of 4-methylumbelliferone on its fluorescence. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the fluorescence of methylumbelliferone. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence excitation and emission spectra of 4MU at different pH. Retrieved from [Link]

-

Swanson, J. A., & Misler, A. (1990). Characteristics of fluoroprobes for measuring intracellular pH. PubMed. Retrieved from [Link]

-

Retailleau, P. (2018). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). PubMed Central. Retrieved from [Link]

-

Hansen, L. B., et al. (2021). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. MDPI. Retrieved from [Link]

-

Petrásková, L., et al. (2022). The β-N-Acetylhexosaminidase in the Synthesis of Bioactive Glycans: Protein and Reaction Engineering. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of hydrolysis by wild-type β-N-acetylhexosaminidases. Retrieved from [Link]

-

GlycoPODv2. (2021, August 31). Enzyme assay for β-N-acetylhexosaminidase. Glycoscience Protocols. Retrieved from [Link]

-

Civallero, G., et al. (2018). Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses. PubMed Central. Retrieved from [Link]

-

Gee, K. R., et al. (2001). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. PubMed. Retrieved from [Link]

-

Turner BioSystems. (n.d.). 4-methylumbelliferone. Retrieved from [Link]

-

Petrásková, L., et al. (2022). Mutation Hotspot for Changing the Substrate Specificity of β-N-Acetylhexosaminidase: A Library of GlcNAcases. PubMed Central. Retrieved from [Link]

-

Stirling, J. L., et al. (1979). A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity. PubMed. Retrieved from [Link]

-

ResearchGate. (2019, October 23). Protocol for Beta-Hexosaminidase fluorescence assay?. Retrieved from [Link]

-

ResearchGate. (n.d.). Set-up of conditions for NAG activity cell assay. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism behind the selection of two different cleavage sites in NAG-NAM polymers. Retrieved from [Link]

-

Smith, L. (2022, May 23). In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate). protocols.io. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Products International Corp 4-Methylumbelliferyl-N-acetyl-B-D-glucosaminide, | Fisher Scientific [fishersci.com]

- 5. 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide(253-333-0) - Creative Enzymes [creative-enzymes.com]

- 6. promega.com [promega.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]

An In-Depth Technical Guide: Leveraging 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide for Enzyme Discovery

This guide provides a comprehensive overview of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (MUG) and its pivotal role in the discovery and characterization of enzymes, particularly β-N-acetylglucosaminidases (NAGases). It is intended for researchers, scientists, and professionals in drug development who seek to employ this powerful fluorogenic substrate in their workflows.

Introduction: The Significance of this compound (MUG) in Enzymology

This compound (MUG) is a highly sensitive and specific fluorogenic substrate used for the detection and quantification of β-N-acetylglucosaminidase (NAGase) activity.[1][2] NAGases are a class of glycoside hydrolase enzymes (EC 3.2.1.52) that catalyze the hydrolysis of terminal N-acetyl-D-glucosamine (GlcNAc) residues from various glycoconjugates.[3][4] These enzymes are ubiquitous in nature and play critical roles in various biological processes, including the breakdown of chitin, lysosomal degradation of glycoproteins and glycolipids, and bacterial cell wall metabolism.[3][4]

The utility of MUG in enzyme discovery stems from its clever chemical design. The non-fluorescent MUG molecule is composed of a GlcNAc moiety linked to a fluorescent 4-methylumbelliferone (4-MU) group.[5] Enzymatic cleavage of the glycosidic bond by NAGase releases the highly fluorescent 4-MU, which can be readily detected and quantified.[4][6] This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity, making MUG an invaluable tool for high-throughput screening (HTS), kinetic analysis, and diagnostic applications.[4][7]

The Principle of the MUG-Based Fluorogenic Assay

The core of the MUG assay lies in a simple yet elegant enzymatic reaction. In the presence of a NAGase, MUG is hydrolyzed to release GlcNAc and the fluorescent compound 4-methylumbelliferone (4-MU).

The fluorescence of 4-MU is pH-dependent, with optimal emission in the alkaline range. Therefore, the reaction is typically stopped by the addition of a high pH buffer, which also serves to maximize the fluorescent signal. The intensity of the fluorescence, measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of 450-460 nm, is directly proportional to the amount of 4-MU produced and, consequently, to the activity of the NAGase enzyme.[2][8][9]

Visualizing the Enzymatic Reaction:

Caption: Enzymatic hydrolysis of MUG by NAGase.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing MUG in various experimental settings. It is crucial to optimize these protocols for your specific enzyme and experimental conditions.

Basic NAGase Activity Assay

This protocol outlines the fundamental steps for measuring NAGase activity in a sample, such as a purified enzyme preparation, cell lysate, or tissue homogenate.[10]

Materials:

-

This compound (MUG) substrate solution (e.g., 1-2 mM in a suitable buffer).[9]

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.4-5.0, as NAGases are typically active in acidic conditions).[4][11]

-

Stop Solution (e.g., 0.1-0.2 M glycine-carbonate buffer, pH 10.5-10.8).[8][9]

-

Enzyme sample (purified, cell lysate, etc.).

-

96-well black, clear-bottom microplates (for fluorescence reading).

-

Fluorescence microplate reader.

Procedure:

-

Prepare Reagents: Dissolve MUG in the assay buffer to the desired concentration. Prepare the stop solution.

-

Set up the Reaction: In a 96-well plate, add a specific volume of your enzyme sample to each well. Include appropriate controls (e.g., a blank with buffer instead of enzyme, and a positive control with a known NAGase).

-

Initiate the Reaction: Add the MUG substrate solution to each well to start the reaction. The final reaction volume will depend on your plate format.

-

Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.[12]

-

Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-MU.

-

Measure Fluorescence: Read the fluorescence in a microplate reader with excitation at ~360 nm and emission at ~450 nm.[5]

High-Throughput Screening (HTS) for NAGase Inhibitors or Activators

MUG is highly amenable to HTS formats for identifying modulators of NAGase activity.[7]

Workflow for HTS:

Caption: High-throughput screening workflow using MUG.

Key Considerations for HTS:

-

Compound Interference: Test compounds should be screened for autofluorescence at the assay wavelengths to avoid false positives.[7]

-

DMSO Tolerance: Determine the enzyme's tolerance to DMSO, the common solvent for compound libraries.

-

Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Enzyme Kinetics Analysis

MUG can be used to determine key kinetic parameters of a NAGase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[13]

Procedure:

-

Perform the basic activity assay as described above, but vary the concentration of the MUG substrate over a wide range.

-

Measure the initial reaction rates (velocity) at each substrate concentration.

-

Plot the initial velocity versus the substrate concentration.

-

Fit the data to the Michaelis-Menten equation or use a linearized plot (e.g., Lineweaver-Burk) to determine Km and Vmax.[14]

Data Presentation:

| Substrate [MUG] (µM) | Initial Velocity (RFU/min) |

| 10 | 500 |

| 20 | 950 |

| 50 | 1800 |

| 100 | 2500 |

| 200 | 3200 |

| 400 | 3500 |

| 800 | 3600 |

Data Analysis and Interpretation

Calculating Enzyme Activity: Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.[10] To calculate this, a standard curve of known concentrations of 4-MU should be generated to convert relative fluorescence units (RFU) to moles of product formed.

Interpreting HTS Data: The percentage of inhibition or activation for each test compound can be calculated using the following formulas:

-

% Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_control - Signal_background)] * 100

-

% Activation = [(Signal_compound - Signal_control) / (Signal_control - Signal_background)] * 100

Applications in Enzyme Discovery and Drug Development

The versatility of MUG-based assays has led to their widespread adoption in several key areas of research and development:

-

Novel Enzyme Discovery: Screening environmental or metagenomic libraries for novel NAGase activities.[15]

-

Drug Discovery: High-throughput screening of compound libraries to identify inhibitors of NAGases, which are potential therapeutic targets for various diseases, including lysosomal storage disorders like Tay-Sachs and Sandhoff disease, and for developing new antibacterial agents.[4][8][16]

-

Diagnostics: The measurement of NAGase activity in urine is a sensitive biomarker for renal tubular damage and kidney disease.[17][18][19] MUG-based assays provide a sensitive and reliable method for this purpose.

-

Food and Environmental Science: Detecting the presence of specific microorganisms, such as E. coli, which produce β-glucuronidase that can also cleave a related substrate, 4-methylumbelliferyl-β-D-glucuronide (MUGlc).[20][21][22]

Conclusion

This compound is a powerful and versatile tool for the discovery, characterization, and quantification of β-N-acetylglucosaminidase activity. Its high sensitivity, specificity, and adaptability to high-throughput formats make it an indispensable substrate for researchers in academia and industry. By understanding the principles of the assay and carefully optimizing experimental conditions, scientists can effectively leverage MUG to advance their research in enzyme discovery and drug development.

References

-

This compound-6-sulfate, sodium salt | 142439-99-4 | M-5505 - Biosynth.

-

A Guide to the Validation of High-Throughput MUG-Based Screening Assays - Benchchem.

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide | Dyes chemical | CAS 37067-30-4 - MedChemExpress.

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate, sodium salt - CymitQuimica.

-

Research Products International Corp 4-Methylumbelliferyl-N-acetyl-B-D-glucosaminide - Fisher Scientific.

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide - Sigma-Aldrich.

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide - Glycosynth.

-

N-acetyl-β-d-glucosaminidase - Wikipedia.

-

Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC - NIH.

-

Set-up of conditions for NAG activity cell assay. A. Either 5 or 10610... - ResearchGate.

-

Fluorogenic assay for rapid detection of Escherichia coli in food - PubMed.

-

Kinetic characterization of a novel endo-β-N-acetylglucosaminidase on concentrated bovine colostrum whey to release bioactive glycans - NIH.

-

This compound 37067-30-4 wiki - Molbase.

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide - AdipoGen Life Sciences.

-

This compound | 37067-30-4 | M-5504 - Biosynth.

-

Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC - PubMed Central.

-

Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity - PubMed.

-

Beta-NAG Enzyme Kinetics - Tribioscience.

-

Purification, properties, kinetics, and mechanism of beta-N-acetylglucosamidase from Aspergillus niger - PubMed.

-

[A new kinetic method for measuring beta-N-acetylglucosaminidase activity in urine] - PubMed.

-

MUG – GoldBio.

-

Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications - PubMed.

-

This compound - G-Biosciences.

-

N-Acetyl-β-D-Glucosaminidase (NAG) - Sigma-Aldrich.

-

β-N-Acetylglucosaminidase Assay Kit - Sigma-Aldrich.

-

(PDF) A High-Throughput Screen Identifies a New Natural Product with Broad-Spectrum Antibacterial Activity - ResearchGate.

-

Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases - ResearchGate.

-

MUG DISK - Thermo Fisher Scientific.

-

Electrochemical N-Acetyl-β-D-glucosaminidase Urinalysis: Toward Sensor Chip-Based Diagnostics of Kidney Malfunction - PMC.

-

Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N ... - PubMed.

-

Revisiting the Role of NAG across the Continuum of Kidney Disease - MDPI.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. adipogen.com [adipogen.com]

- 3. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]

- 4. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate,… [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tribioscience.com [tribioscience.com]

- 14. Kinetic characterization of a novel endo-β-N-acetylglucosaminidase on concentrated bovine colostrum whey to release bioactive glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrochemical N-Acetyl-β-D-glucosaminidase Urinalysis: Toward Sensor Chip-Based Diagnostics of Kidney Malfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Fluorogenic assay for rapid detection of Escherichia coli in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. goldbio.com [goldbio.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

The Illuminating World of Fluorogenic Substrates: A Guide to Modern Enzymology

An In-depth Technical Guide:

Introduction

In the fields of biochemistry, drug discovery, and molecular diagnostics, the precise measurement of enzyme activity is paramount. Enzymes are the catalytic workhorses of biological systems, and understanding their kinetics, regulation, and inhibition is fundamental to unraveling complex physiological processes and developing effective therapeutics. Among the most powerful tools in the enzymologist's arsenal are fluorogenic substrates. These elegant molecules act as molecular switches, transitioning from a state of low or no fluorescence to high fluorescence upon enzymatic modification. This "turn-on" signal provides a direct, real-time, and highly sensitive measure of enzyme activity.[1][2]

This technical guide moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide you with the foundational principles, practical methodologies, and field-proven insights necessary to design, execute, and troubleshoot robust enzymatic assays using fluorogenic substrates. We will explore the causality behind experimental choices, ensuring that every assay you design is a self-validating system.

Part 1: Core Principles of Fluorogenic Substrate Design

At its heart, a fluorogenic enzyme assay leverages the conversion of a non-fluorescent or quenched substrate into a highly fluorescent product.[3][4] This transformation allows for the continuous monitoring of enzymatic reactions, as the rate of fluorescence increase is directly proportional to the rate of the enzyme-catalyzed reaction.[5][6] The design of these substrates typically follows one of two major strategies.

The "Masked Fluorophore" Strategy

The most straightforward approach involves chemically modifying a fluorophore in such a way that its fluorescent properties are masked. An enzyme-specific cleavable group is attached to the fluorophore, rendering it non-fluorescent. The enzyme of interest recognizes this group, cleaves it, and liberates the free fluorophore, which then emits a strong fluorescent signal.[3]

Commonly used fluorophores in this class include coumarin derivatives, such as 4-methylumbelliferone (4-MU) and 7-amino-4-methylcoumarin (AMC).[3][7] For instance, a peptide sequence recognized by a specific protease can be linked to the 7-amino group of AMC. In this conjugated form, the molecule is non-fluorescent. Upon cleavage of the amide bond by the protease, the highly fluorescent AMC is released.[8][9][10]

Caption: General workflow of a masked fluorophore enzyme assay.

Förster Resonance Energy Transfer (FRET)

A more sophisticated strategy employs Förster Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules.[2][11] In this design, a substrate molecule (often a peptide) is labeled with two different molecules: a donor fluorophore and an acceptor chromophore (quencher).[11][12]

-

Intact Substrate: When the substrate is intact, the donor and quencher are in close proximity. When the donor is excited by light, it transfers its energy non-radiatively to the nearby quencher instead of emitting fluorescence. The result is little to no fluorescent signal.[11][13]

-

Cleaved Substrate: When the enzyme cleaves the peptide backbone, the donor and quencher are separated. This separation disrupts FRET. Now, when the donor is excited, it emits its characteristic fluorescence, leading to a strong, measurable signal.[8][12]

A classic example of a FRET pair used in protease assays is EDANS (the donor fluorophore) and DABCYL (the quencher).[11][12]

Caption: The mechanism of a FRET-based fluorogenic substrate.

Part 2: Key Applications in Modern Enzymology

The high sensitivity, simplicity, and continuous nature of fluorogenic assays make them ideal for a wide range of applications.[1][2]

High-Throughput Screening (HTS) for Drug Discovery

Fluorogenic assays are a cornerstone of HTS campaigns aimed at discovering enzyme inhibitors.[1][14] Their homogeneous, "mix-and-read" format is easily automated in microplate formats (e.g., 96, 384, or 1536-well plates), allowing for the rapid screening of tens of thousands of compounds.[13][14][15] The high sensitivity ensures that even weak inhibitors can be identified, minimizing false negatives.[1][16]

Enzyme Kinetics and Mechanistic Studies

These substrates are invaluable for determining fundamental enzyme kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat).[5][17] By measuring the initial reaction velocity at various substrate concentrations, a classic Michaelis-Menten curve can be generated.[5] The ability to monitor the reaction in real-time provides a detailed view of the entire reaction progress curve, which can be used for more advanced kinetic analysis.[18][19]

Profiling Enzyme Specificity

Combinatorial libraries of fluorogenic substrates can be used to rapidly profile the substrate specificity of an enzyme.[9] For proteases, libraries can be synthesized with variations in the amino acid sequence flanking the cleavage site. By measuring the rate of cleavage for each substrate in the library, a detailed "fingerprint" of the enzyme's preferences can be generated, which is crucial for designing specific inhibitors or probes.[9][14]

Part 3: Practical Guide to a Fluorogenic Protease Assay

This section provides a self-validating protocol for determining the activity of a purified protease and its inhibition.

Materials and Reagents

-

Enzyme: Purified protease stock solution of known concentration.

-

Substrate: Fluorogenic protease substrate (e.g., Ac-DEVD-AMC for Caspase-3[20]). Store as a concentrated stock in DMSO at -20°C, protected from light.

-

Assay Buffer: Buffer optimal for enzyme activity (e.g., HEPES or Tris-based buffer with appropriate pH, salts, and additives).

-

Inhibitor: (Optional) A known inhibitor for the protease for assay validation.

-

Microplate: Opaque, black 96-well microplates are essential to minimize background fluorescence and well-to-well crosstalk.[21]

-

Fluorescence Plate Reader: Capable of excitation and emission at the wavelengths appropriate for the chosen fluorophore (e.g., ~380 nm excitation / ~460 nm emission for AMC[10]).

Experimental Workflow: Assay Optimization

The key to a trustworthy assay is systematic optimization. Do not proceed to screening without first defining the optimal parameters for your specific enzyme and substrate.

Caption: Logical workflow for fluorogenic enzyme assay optimization.

Step 1: Enzyme Titration (Self-Validation Pillar)

-

Causality: The goal is to find an enzyme concentration that produces a robust, linear increase in fluorescence over a reasonable time frame (e.g., 15-60 minutes) without depleting the substrate too quickly.

-

Protocol:

-

Prepare a serial dilution of the enzyme in assay buffer.

-

Add a fixed, high concentration of substrate (e.g., 5-10 times the expected KM) to the wells of a black 96-well plate.

-

Initiate the reaction by adding the different enzyme concentrations to the wells. Include a "no enzyme" control.

-

Immediately place the plate in a fluorescence reader and measure the fluorescence kinetically (e.g., one reading every minute for 30-60 minutes).

-

Plot the initial reaction rate (slope of the linear portion of the fluorescence curve) against enzyme concentration. Select a concentration from the linear part of this plot for subsequent experiments.[22]

-

Step 2: Substrate Titration (Determining KM)

-

Causality: This step determines the substrate concentration at which the reaction rate is half of the maximum (Vmax), a key parameter known as the Michaelis constant (KM).[22] This is essential for understanding the enzyme-substrate interaction and for setting up inhibitor screens correctly.

-

Protocol:

-

Use the optimal enzyme concentration determined in Step 1.

-

Prepare a serial dilution of the fluorogenic substrate in assay buffer across the wells of the plate. Include a "no substrate" control.

-

Initiate the reaction by adding the enzyme.

-

Measure kinetically as before.

-

Plot the initial reaction rate against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine KM and Vmax.[5] For routine assays, using a substrate concentration of 2-5 times the KM is often recommended.[22]

-

Standard Protocol for Inhibition Assay

-

Preparation: Allow all reagents to equilibrate to the assay temperature (e.g., room temperature or 37°C).[21]

-

Compound Plating: Add test compounds (dissolved in DMSO) and controls to the wells. Include "no inhibitor" (DMSO only) and "full inhibition" (a known potent inhibitor) controls.

-

Enzyme Addition: Add the pre-determined optimal concentration of enzyme to each well. Allow for a short pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate (at 2-5x KM) to all wells to start the reaction.

-

Detection: Immediately begin kinetic measurement of fluorescence in a plate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the progress curves. Normalize the data to your controls (% inhibition = 100 * [1 - (Ratecompound - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme)]).

Part 4: Choosing the Right Tool - A Comparison of Fluorophores

The choice of fluorophore is a critical experimental decision that impacts assay sensitivity and susceptibility to interference. While coumarin-based substrates are widely used, other options offer distinct advantages.[23]

| Fluorophore | Typical Ex/Em (nm) | Key Advantages | Key Disadvantages |

| AMC (7-amino-4-methylcoumarin) | ~380 / ~460 | Well-established, widely available.[9] | Lower quantum yield; excitation in UV range can cause background from biological samples and compounds.[8] |

| ACC (7-amino-4-carbamoylmethylcoumarin) | ~380 / ~460 | ~3-fold higher quantum yield than AMC, leading to greater sensitivity.[9][23] | Shares UV excitation issues with AMC. |

| Rhodamine 110 (R110) | ~492 / ~529 | Excitation/emission in the visible range avoids UV-related interference.[8] Very high quantum yield, extremely sensitive.[11] | Substrate synthesis can be more complex. |

| Resorufin | ~570 / ~585 | Long-wavelength emission further reduces background fluorescence. | Can be susceptible to redox-cycling interference. |

Causality in Selection: For screening compound libraries or using cell lysates, which often exhibit autofluorescence in the UV/blue range, choosing a red-shifted fluorophore like Rhodamine 110 or Resorufin is a superior choice to minimize background and improve the signal-to-noise ratio.[8]

Part 5: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal | - Inactive enzyme or incorrect buffer conditions.- Incorrect instrument settings (wavelengths, gain).[22]- Substrate degradation (light exposure). | - Verify enzyme activity with a positive control inhibitor.- Check buffer pH and composition.- Confirm reader settings match fluorophore specifications.- Aliquot and store substrate protected from light. |

| High Background | - Substrate auto-hydrolysis.- Autofluorescence from assay components, microplate, or test compounds.[22]- Contaminated reagents. | - Run a "no enzyme" control to measure background and subtract it.- Use red-shifted fluorophores to avoid compound interference.[8]- Use high-quality, black microplates.[21] |

| Non-linear Reaction Progress | - Substrate depletion (>10-15% consumed).- Enzyme instability.- Inner Filter Effect (IFE) at high substrate concentrations.[19] | - Reduce enzyme concentration or measurement time.- Check for enzyme stability in the assay buffer over time.- Keep substrate absorbance low or use progress curve analysis methods to correct for IFE.[19] |

Conclusion

Fluorogenic substrates are more than just reporters; they are precision tools that illuminate the intricate workings of enzymes. By understanding the core principles of their design, from masked fluorophores to FRET, researchers can select the optimal substrate for their needs. The true power of this technology is unlocked not by blindly following a protocol, but by embracing a scientifically rigorous approach to assay development. By systematically optimizing enzyme and substrate concentrations and by including the proper controls, you create a self-validating system that generates trustworthy, reproducible, and insightful data. This commitment to robust methodology ensures that the light generated in your microplate wells truly illuminates the path to new scientific discoveries and therapeutic innovations.

References

- Reymond, J. L. (2007). Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening. Annals of the New York Academy of Sciences.

- van Oijen, A. M. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. Biophysical Journal.

- Steinkruger, J. D. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates.

- Gunderson, C. (2008). Fluorogenic substrates for high-throughput measurements of endothelial lipase activity. Journal of Lipid Research.

- Steinkruger, J. D., et al. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates.

- Thermo Fisher Scientific. (n.d.). Introduction to Enzyme Substrates and Their Reference Standards. Thermo Fisher Scientific.

- Shokat Lab. (1999). Highly Efficient Green Fluorescent Protein-Based Kinase Substrates. University of California, San Francisco.

- Biotium. (n.d.).

- Wang, L., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.

- Carna Biosciences, Inc. (n.d.).

- Biosyntan GmbH. (n.d.).

- Liu, Y., et al. (2013). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PLoS ONE.

- Gunderson, C. (2008). Fluorogenic substrates for high-throughput measurements of endothelial lipase activity. PubMed.

- BenchChem. (2025).

- BenchChem. (2025). Troubleshooting low signal in fluorogenic protease assays. BenchChem.

- BenchChem. (2025). A Kinetic Comparison of AMC and ACC Fluorogenic Substrates for High-Throughput Enzyme Assays. BenchChem.

- Santa Cruz Biotechnology. (n.d.).

- R&D Systems. (n.d.).

- Glycosynth. (n.d.).

- BPS Bioscience. (n.d.). Fluorogenic Assay Kits. BPS Bioscience.

- Prestwich, G. D. (2009). Synthesis and Evaluation of Fluorogenic Substrates for Phospholipase D and Phospholipase C.

- Eurogentec. (n.d.).

- Abcam. (n.d.).

- Lawrence, D. S. (2010). Fluorescent Peptide Assays For Protein Kinases.

- Vogel, K. W. (2010).

- Zeug, A. (2017). Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases. Molecules.

- Steinweg, M., & McMahon, S. (2012). Microplate Enzyme Assay Using Fluorescence.

- Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.

- Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.

- Shapiro, A. B. (2015). What are the disadvantages of using a fluorogenic substrate for screening?.

- Biosynth. (2024). The Use of Enzyme Substrates for Detection and Diagnostics: An Introduction. Biosynth.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.

- Voller, A., et al. (1987). Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). Journal of Immunological Methods.

- Manafi, M. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules.

- Witte, K. (2017).

- Quora. (2023). What are the advantages and disadvantages of using fluorescence as an indicator of enzyme activity in an experiment?. Quora.

- Taylor & Francis Online. (n.d.). Fluorogenic – Knowledge and References. Taylor & Francis Online.

- Wikipedia. (n.d.). DNA computing. Wikipedia.

- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.

- Savinainen, J. R., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.

- Manafi, M., et al. (1991). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Microbiological Reviews.

- Elabscience. (2022).

- Bitesize Bio. (2024).

Sources

- 1. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 4. nrel.colostate.edu [nrel.colostate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Use of Enzyme Substrates for Detection and Diagnostics: An Introduction | Blog | Biosynth [biosynth.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biotium.com [biotium.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]